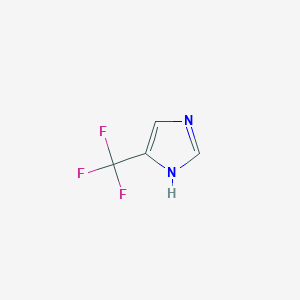

4-(Trifluoromethyl)-1H-imidazole

概要

説明

4-(Trifluoromethyl)-1H-imidazole (CAS: 33468-69-8, molecular formula: C₄H₃F₃N₂) is a fluorinated heterocyclic building block widely used in pharmaceuticals, coordination polymers (e.g., COFs), and dye-sensitized solar cells (DSSCs) . Its reactive amine group enables nucleophilic substitutions, making it a versatile intermediate for synthesizing ligands and bioactive compounds. The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, critical for drug design . Key properties include:

準備方法

Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones under mild conditions . Another approach involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane in the presence of a fluoride source .

Industrial Production Methods: Industrial production of 4-(Trifluoromethyl)-1H-imidazole often employs scalable and cost-effective methods. The use of transition metal-catalyzed processes, such as palladium-catalyzed cross-coupling reactions, is common due to their efficiency and selectivity .

化学反応の分析

Types of Reactions: 4-(Trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Trifluoromethyltrimethylsilane in the presence of a fluoride source for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield trifluoromethylated derivatives .

科学的研究の応用

Drug Discovery

4-(Trifluoromethyl)-1H-imidazole serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances the biological activity and metabolic stability of the resulting drugs.

Case Study: Anticancer Agents

Research indicates that derivatives of this compound can inhibit tyrosine kinases, which are critical in cancer progression. A specific study highlighted the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, which demonstrated efficacy against leukemia by targeting c-Abl and Bcr-Abl tyrosine kinases .

Materials Science

In materials science, this compound is utilized as a building block for the development of advanced materials such as covalent organic frameworks (COFs) and perovskite solar cells.

Application in Perovskite Solar Cells

A recent study introduced this compound as a passivation agent in perovskite precursor solutions. The addition of this compound improved the crystallinity of perovskite films, resulting in enhanced power conversion efficiency (PCE) from 16.49% to 18.97% . The mechanism involved the coordination of the imidazole's nitrogen atoms with lead ions, effectively reducing defect density within the material.

Catalysis

This compound has also shown potential as a catalyst in various chemical reactions, particularly in carbon capture and transformation processes.

CO Capture and Transformation

Research has demonstrated that nitrogen-rich covalent organic frameworks incorporating imidazole derivatives can efficiently capture CO. These frameworks exhibited a high capacity for CO uptake (80.1 mL/g at 273K and 1 bar) and catalyzed the cycloaddition of CO with epoxides, showcasing their utility in carbon fixation technologies .

Summary Table of Applications

作用機序

The mechanism of action of 4-(Trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs in Medicinal Chemistry

A. 4-Fluoro-1H-imidazole (CAS: 30086-17-0)

- Structure : Fluorine at position 4 instead of -CF₃.

- Properties : Lower molecular weight (112.08 g/mol), reduced lipophilicity compared to -CF₃.

- Applications : Less common in drug discovery due to weaker metabolic stability. Used in safety studies (GHS classification) .

B. 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole

- Structure : Bulky aryl substituents at positions 1 and 2.

- Properties : Enhanced π-π stacking for optical materials .

- Bioactivity: Limited anti-inflammatory activity compared to 4-(Trifluoromethyl)-1H-imidazole derivatives targeting p38 MAP kinase .

Fluorinated Imidazoles in Material Science

A. 2-Methyl-5-(trifluoromethyl)-1H-imidazole (CF₃Imz)

- Structure : -CF₃ at position 5, methyl at position 2.

- Applications : Dopant in fluorinated Zeolitic-Imidazolate Frameworks (ZIFs) for mechanical energy storage. Exhibits superior gas adsorption vs. This compound due to optimized fluorine distribution .

B. 4-(4-Fluorophenyl)-1H-imidazole (FImz)

- Structure : Fluorophenyl group at position 3.

- Applications : Used in ZIFs but shows lower thermal stability than CF₃-containing analogs .

Bioactive Derivatives

A. N-Substituted [this compound-1-yl] Amides (AA1–AA8)

- Synthesis : Acetylation of this compound with ethyl bromoacetate yields intermediates for anti-inflammatory agents (IC₅₀ = 0.2–5 µM against p38 MAP kinase) .

- Comparison: Higher potency than non-fluorinated imidazoles (e.g., histamine derivatives) due to -CF₃ enhancing target binding .

B. 4-Phenyl-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazole (Compound 13)

- Structure : Dual -CF₃ and benzylthio groups.

- Bioactivity: Selective inhibitor of 15-lipoxygenase (15LOX/PEBP1), outperforming non-fluorinated analogs in antiferroptotic activity .

Key Research Findings

Data Tables

Table 1: Comparison of Fluorinated Imidazoles in Drug Discovery

Table 2: Fluorinated Imidazoles in Material Science

生物活性

4-(Trifluoromethyl)-1H-imidazole (TFMI) is a fluorinated imidazole derivative with significant potential in medicinal chemistry. Its unique trifluoromethyl group enhances its biological activity and pharmacological properties, making it a subject of interest in various therapeutic applications. This article explores the biological activities associated with TFMI, including its synthesis, mechanisms of action, and relevant case studies.

TFMI has the molecular formula CHFN and is characterized by the presence of a trifluoromethyl group at the 4-position of the imidazole ring. This modification is known to influence the compound's lipophilicity and reactivity, leading to enhanced interactions with biological targets.

Antimicrobial Activity

TFMI exhibits notable antimicrobial properties. Studies have indicated that imidazole derivatives, including TFMI, can inhibit the growth of various bacterial strains. For instance, research has shown that certain imidazole compounds can effectively disrupt bacterial cell membranes or inhibit essential enzymatic functions .

Antiviral Activity

Imidazole derivatives are recognized for their antiviral potential, particularly against HIV. TFMI has been evaluated for its ability to inhibit HIV integrase, an essential enzyme for viral replication. In vitro studies demonstrated that TFMI could disrupt the interaction between HIV integrase and its cofactor LEDGF/p75, showing promising inhibitory effects .

Anti-inflammatory Effects

The anti-inflammatory properties of TFMI have also been documented. It has been reported that imidazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. In one study, TFMI analogs were shown to reduce nitric oxide production in macrophages, suggesting potential applications in treating inflammatory diseases .

Synthesis and Evaluation

Recent studies have focused on synthesizing novel derivatives of TFMI to enhance its biological activity. For example, a series of TFMI derivatives were synthesized and evaluated for their anti-inflammatory properties in vitro. The most potent derivative demonstrated significant inhibition of NF-κB activation, a key regulator of inflammation .

In Vivo Studies

In vivo studies have further validated the therapeutic potential of TFMI. One study investigated its efficacy in a mouse model of acute inflammation. The results showed that TFMI significantly reduced paw edema and inflammatory cell infiltration compared to control groups .

The biological activity of TFMI can be attributed to several mechanisms:

- Enzyme Inhibition : TFMI's structure allows it to interact with various enzymes, inhibiting their activity and disrupting metabolic pathways.

- Receptor Binding : The trifluoromethyl group enhances binding affinity to specific receptors involved in inflammatory responses and viral replication.

- Membrane Disruption : The lipophilic nature of TFMI facilitates its incorporation into microbial membranes, leading to increased permeability and cell death.

Data Summary

Q & A

Q. What are the common synthetic routes for 4-(trifluoromethyl)-1H-imidazole, and how do reaction conditions influence yield and purity?

Classification: Basic

Methodological Answer:

this compound is typically synthesized via cyclization reactions or nucleophilic substitution. For example:

- Cyclocondensation: A mixture of glyoxal, ammonia, and trifluoromethyl-substituted aldehydes under acidic conditions (e.g., HCl) yields the imidazole core .

- Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions enable regioselective functionalization. For instance, coupling 1H-imidazole with 4-bromotrifluoromethylbenzene using Pd(PPh₃)₄ and K₂CO₃ in DMF at 80°C achieves substitution at the 4-position .

Critical Factors: - Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may reduce yields due to side reactions.

- Catalyst Loading: Excess Pd catalysts can lead to over-functionalization, complicating purification .

- Temperature Control: Reactions above 100°C often degrade trifluoromethyl groups, necessitating mild conditions .

Q. How can spectroscopic techniques (NMR, IR, HRMS) resolve structural ambiguities in this compound derivatives?

Classification: Advanced

Methodological Answer:

- ¹H/¹³C NMR: The trifluoromethyl group (-CF₃) splits signals in aromatic regions. For example, in 1-(4-methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthro[9,10-d]imidazole, the CF₃ group causes distinct deshielding (δ 120–125 ppm in ¹³C NMR) .

- IR Spectroscopy: Stretching vibrations of C-F bonds appear at 1100–1250 cm⁻¹, confirming CF₃ presence .

- HRMS: Accurate mass determination (e.g., m/z 479.1027 for C₂₄H₁₇F₆N₂S⁺) validates molecular formulas and detects isotopic patterns .

Data Interpretation Tip: Compare experimental spectra with computed values (e.g., Gaussian DFT) to resolve overlapping signals .

Q. What strategies mitigate contradictory biological activity data for this compound analogs in antimicrobial assays?

Classification: Advanced

Methodological Answer:

Discrepancies often arise from:

- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂) enhance activity against Gram-negative bacteria, while bulky groups reduce membrane permeability .

- Assay Conditions: Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines to minimize variability. For example, this compound derivatives showed MIC = 2–8 µg/mL against E. coli in Mueller-Hinton broth .

- In Silico Docking: Use AutoDock Vina to predict binding affinities to target enzymes (e.g., 15LOX/PEBP1 complex). Derivatives with hydrophobic aryl groups exhibit stronger binding (ΔG = −9.2 kcal/mol) .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for mechanical energy storage?

Classification: Advanced

Methodological Answer:

Fluorinated imidazoles enhance MOF stability and gas adsorption. For fluorinated zeolitic-imidazolate frameworks (ZIFs):

- Synthesis: Combine 2-methylimidazole (MeImz) with 4-(4-fluorophenyl)-1H-imidazole (FImz) in a 9:1 ratio under solvothermal conditions (Zn(NO₃)₂, methanol, 120°C).

- Performance: Fluorine-rich ZIFs exhibit 20% higher CO₂ uptake (2.8 mmol/g at 1 bar) and improved mechanical resilience (Young’s modulus = 12 GPa) .

Q. What analytical methods optimize purity assessment of this compound in complex mixtures?

Classification: Basic

Methodological Answer:

- HPLC: Use a C18 column with acetonitrile/water (70:30) + 0.1% TFA. Retention time = 3.84 min (Method A) or 6.98 min (Method B) for baseline separation .

- Elemental Analysis: Validate purity by comparing experimental vs. theoretical C/H/N values (e.g., C 76.89% vs. 76.64% for C₂₉H₂₁F₃N₂) .

- TLC: Monitor reactions using silica gel plates (hexane:ethyl acetate = 3:1); Rf ≈ 0.4 for the target compound .

Q. How can regioselectivity challenges in Pd-catalyzed functionalization of this compound be addressed?

Classification: Advanced

Methodological Answer:

- Ligand Design: Bulky ligands (e.g., XPhos) favor C5 substitution over C2 in Suzuki couplings due to steric hindrance .

- Solvent Effects: DMF increases electrophilicity at C5, achieving >90% regioselectivity for arylboronic acid coupling .

- Microwave Assistance: Short reaction times (10 min at 150°C) reduce side reactions, improving yields to 85% .

Q. What crystallographic insights explain the stability of this compound derivatives?

Classification: Advanced

Methodological Answer:

X-ray diffraction reveals:

- Packing Motifs: π-π stacking between imidazole rings (3.5 Å spacing) and C-F···H interactions stabilize crystal lattices .

- Torsional Angles: Substituents at C4 (e.g., phenanthrene) adopt a dihedral angle of 15.2°, minimizing steric strain .

Experimental Protocol: Grow single crystals via slow evaporation in ethanol/dichloromethane (1:1). Data collection at 173 K reduces thermal motion artifacts .

Q. Why do some this compound analogs exhibit variable cytotoxicity in cancer cell lines?

Classification: Advanced

Methodological Answer:

- Lipophilicity vs. Solubility: LogP > 3.5 enhances membrane penetration but reduces aqueous solubility, limiting bioavailability .

- Metabolic Stability: Cytochrome P450 enzymes (e.g., CYP3A4) deactivate compounds via hydroxylation at the imidazole ring. Fluorination at C2 reduces metabolic degradation .

Validation: Compare IC₅₀ values in HepG2 (liver) vs. MCF-7 (breast) cells under hypoxia (5% O₂) to assess tissue-specific effects .

特性

IUPAC Name |

5-(trifluoromethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2/c5-4(6,7)3-1-8-2-9-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLGRTIPTPCKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342920 | |

| Record name | 4-(Trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33468-69-8 | |

| Record name | 5-(Trifluoromethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(5)-(Trifluoromethyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。